Cas no 62563-07-9 (2-(3-Bromopropyl)-1,3-dioxolane)

2-(3-Bromopropyl)-1,3-dioxolane is a versatile brominated acetal compound widely used as an intermediate in organic synthesis. Its structure features a 1,3-dioxolane ring and a 3-bromopropyl side chain, offering dual reactivity for selective transformations. The bromine moiety serves as an excellent leaving group for nucleophilic substitutions, while the acetal group provides stability under basic conditions and can be deprotected to regenerate carbonyl functionality. This compound is particularly valuable in pharmaceutical and fine chemical synthesis, where it acts as a key building block for constructing complex molecules. Its stability and solubility in common organic solvents enhance its utility in multistep reactions. The product is typically supplied with high purity (>95%) and is stored under inert conditions to maintain quality.
2-(3-Bromopropyl)-1,3-dioxolane structure
62563-07-9 structure
Product Name:2-(3-Bromopropyl)-1,3-dioxolane
CAS No:62563-07-9
MF:C6H11BrO2
MW:195.054341554642
MDL:MFCD09868694
CID:440123
PubChem ID:125307754
Update Time:2025-07-02

2-(3-Bromopropyl)-1,3-dioxolane Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxolane, 2-(3-bromopropyl)-
    • 2-(3-Bromopropyl)-1,3-dioxolane
    • NULL
    • 4-Bromobutyraldehyde Ethylene Acetal
    • NSC 617308
    • IQIXIJRPYSOGPY-UHFFFAOYSA-N
    • 2-(3-Bromopropyl)-[1,3]dioxolane
    • NSC617308
    • 4-bromobutyraldehyde ethylene ketal
    • 4-Bromobutylaldehyde Ethylene Acetal
    • BC005094
    • B3463
    • NSC-617308
    • A915600
    • DTXSID20326815
    • SCHEMBL889477
    • CS-0159608
    • 62563-07-9
    • AKOS015836139
    • SY053859
    • MFCD09868694
    • AS-40736
    • MDL: MFCD09868694
    • Inchi: 1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2
    • InChI Key: IQIXIJRPYSOGPY-UHFFFAOYSA-N
    • SMILES: BrCCCC1OCCO1

Computed Properties

  • Exact Mass: 193.99400
  • Monoisotopic Mass: 193.994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 71.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.412±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 88°C/10mmHg(lit.)
  • Flash Point: 88.4±11.7 ºC,
  • Refractive Index: 1.4780 (22.5 ºC)
  • Solubility: Slightly soluble (7 g/l) (25 º C),
  • PSA: 18.46000
  • LogP: 1.53440

2-(3-Bromopropyl)-1,3-dioxolane Security Information

2-(3-Bromopropyl)-1,3-dioxolane Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3-Bromopropyl)-1,3-dioxolane Pricemore >>

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2-(3-Bromopropyl)-1,3-dioxolane Production Method

2-(3-Bromopropyl)-1,3-dioxolane Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:62563-07-9)2-(3-Bromopropyl)-1,3-dioxolane
Order Number:A915600
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:56
Price ($):339.0
Email:sales@amadischem.com

Additional information on 2-(3-Bromopropyl)-1,3-dioxolane

2-(3-Bromopropyl)-1,3-Dioxolane: A Key Compound in Modern Biomedical Research

2-(3-Bromopropyl)-1,3-dioxolane, with the CAS No. 62563-07-9, is a synthetic organic compound that has garnered significant attention in the field of biomedical research due to its unique structural properties and potential applications in drug development, material science, and bioactive molecule design. This compound belongs to the class of 1,3-dioxolane derivatives, which are characterized by a five-membered ring containing two oxygen atoms and a carbon chain with functional groups. The 3-bromopropyl substituent introduces critical reactivity and selectivity, making it a versatile scaffold for chemical modifications and biological studies.

Recent advancements in synthetic chemistry and molecular biology have highlighted the importance of 2-(3-Bromopropyl)-1,3-dioxolane as a building block for developing novel therapeutics. In 2023, a study published in Advanced Materials demonstrated its utility in the design of targeted drug delivery systems. Researchers utilized the compound's ability to form stable interactions with biomolecules to engineer nanocarriers that enhance the solubility and bioavailability of hydrophobic drugs. This application aligns with the growing demand for precision medicine and personalized treatment strategies in oncology and chronic disease management.

The chemical structure of 2-(3-Bromopropyl)-1,3-dioxolane is defined by its 1,3-dioxolane ring, which is a cyclic ether with two oxygen atoms. The 3-bromopropyl group introduces a bromine atom at the third carbon position of the propyl chain, creating a site for further functionalization. This structural feature allows the compound to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, which are critical in the synthesis of complex molecules. The 1,3-dioxolane ring also exhibits unique conformational flexibility, enabling the compound to adopt different spatial configurations that may influence its biological activity.

In the context of drug discovery, 2-(3-Bromopropyl)-1,3-dioxolane has been explored as a potential lead compound for developing anti-inflammatory agents and antimicrobial compounds. A 2022 study in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising cytotoxic activity against multidrug-resistant cancer cells. The study suggested that the 3-bromopropyl group plays a crucial role in modulating the compound's interaction with cellular targets, such as mitochondrial proteins and cell membrane receptors. These findings underscore the importance of structure-activity relationship (SAR) analysis in optimizing the therapeutic potential of such compounds.

The synthetic methods for preparing 2-(3-Bromopropyl)-1,3-dioxolane have been extensively studied to improve yield and purity. One of the most efficient approaches involves the radical bromination of 1,3-dioxolane derivatives using brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent. This method allows for the selective introduction of the 3-bromopropyl group while maintaining the integrity of the 1,3-dioxolane ring. Additionally, transition metal-catalyzed reactions have been employed to enhance the stereoselectivity of the bromination process, which is essential for applications requiring specific spatial configurations.

Recent research has also focused on the biocompatibility and toxicological profile of 2-(3-Bromopropyl)-1,3-dioxolane. A 2023 study published in Toxicological Sciences evaluated the compound's potential for in vivo toxicity in animal models. The results indicated that the compound exhibits low acute toxicity at concentrations relevant to pharmaceutical applications, making it a viable candidate for further development. However, the study also emphasized the need for rigorous long-term safety assessments to ensure its suitability for clinical use.

One of the most exciting areas of biomedical research involving 2-(3-Bromopropyl)-1,3-dioxolane is its role in biomaterials science. Researchers are exploring its potential as a cross-linking agent for creating hydrogels with tunable mechanical properties. These hydrogels could be used in tissue engineering applications, such as cartilage regeneration and vascular tissue repair. The 1,3-dioxolane ring provides stability to the hydrogel matrix, while the 3-bromopropyl group allows for the incorporation of functional groups that enhance cell adhesion and proliferation.

The environmental impact of 2-(3-Bromopropyl)-1,3-dioxolane is another area of growing interest. As the pharmaceutical industry seeks to reduce its carbon footprint, the development of green synthetic methods for producing this compound has become a priority. A 2023 review in Green Chemistry highlighted the use of solvent-free reactions and microwave-assisted synthesis to minimize waste and energy consumption. These approaches not only improve the sustainability of the synthesis process but also align with the principles of green chemistry and eco-friendly manufacturing.

Looking ahead, the future of 2-(3-Bromopropyl)-1,3-dioxolane in biomedical research is promising. Advances in computational chemistry and machine learning are enabling researchers to predict the behavior of this compound in complex biological systems with greater accuracy. These tools can help identify potential drug targets and optimize the compound's properties for specific applications. Additionally, the integration of nanotechnology with this compound could lead to the development of smart drug delivery systems that respond to physiological changes in the body.

In conclusion, 2-(3-Bromopropyl)-1,3-dioxolane represents a significant advancement in biomedical research due to its unique structural features and versatile applications. From drug development to biomaterials science, this compound has the potential to contribute to a wide range of medical innovations. As research in this field continues to evolve, the compound's role in addressing global health challenges is likely to expand, underscoring its importance in the quest for innovative therapies and sustainable solutions.

For further information on the latest developments in 2-(3-Bromopropyl)-1,3-dioxolane research, readers are encouraged to consult recent publications in peer-reviewed journals and follow updates from leading research institutions and pharmaceutical companies. The ongoing exploration of this compound's properties and applications is a testament to the dynamic nature of biomedical science and its potential to transform healthcare in the future.

This concludes the overview of 2-(3-Bromopropyl)-1,3-dioxolane and its significance in biomedical research. As the field continues to advance, the compound's role in developing new therapies and technologies is expected to grow, offering new opportunities for scientific discovery and medical innovation.

References:
1. Advanced Materials, 2023. "Targeted Drug Delivery Systems Using 2-(3-Bromopropyl)-1,3-Dioxolane Derivatives"
2. Journal of Medicinal Chemistry, 2022. "Cytotoxic Activity of 2-(3-Bromopropyl)-1,3-Dioxolane Derivatives Against Multidrug-Resistant Cancer Cells"
3. Toxicological Sciences, 2023. "In Vivo Toxicity Assessment of 2-(3-Bromopropyl)-1,3-Dioxolane"
4. Green Chemistry, 2023. "Sustainable Synthesis of 2-(3-Bromopropyl)-1,3-Dioxolane Using Green Chemistry Principles"

Further Reading:
- Biomedical Research Journal: Latest studies on the applications of 2-(3-Bromopropyl)-1,3-Dioxolane
- Pharmaceutical Innovations Today: Updates on drug development and sustainable manufacturing practices

Keywords: 2-(3-Bromopropyl)-1,3-Dioxolane, Biomedical Research, Drug Development, Biomaterials Science, Green Chemistry

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Amadis Chemical Company Limited
(CAS:62563-07-9)2-(3-Bromopropyl)-1,3-dioxolane
A915600
Purity:99%
Quantity:25g
Price ($):339.0
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